Cas no 1428358-62-6 (N-(2-chlorophenyl)methyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide)

N-(2-chlorophenyl)methyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide is a synthetic organic compound featuring a quinoxalinone core linked to a chlorophenylmethylacetamide moiety. This structure imparts potential biological activity, making it of interest in pharmaceutical and agrochemical research. The compound's key advantages include its well-defined molecular architecture, which allows for precise modifications to optimize properties such as solubility, stability, and binding affinity. Its quinoxalinone scaffold is known for contributing to diverse pharmacological effects, while the chlorophenyl group may enhance lipophilicity and target interaction. Suitable for exploratory studies, this compound serves as a valuable intermediate in the development of novel therapeutic or agrochemical agents.
N-(2-chlorophenyl)methyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide structure
1428358-62-6 structure
商品名:N-(2-chlorophenyl)methyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
CAS番号:1428358-62-6
MF:C23H18ClN3O2
メガワット:403.860924243927
CID:5932759
PubChem ID:71802572

N-(2-chlorophenyl)methyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(2-chlorophenyl)methyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
    • N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
    • AKOS024554283
    • N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
    • N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
    • VU0547393-1
    • F6411-0522
    • 1428358-62-6
    • インチ: 1S/C23H18ClN3O2/c24-18-11-5-4-10-17(18)14-25-21(28)15-27-20-13-7-6-12-19(20)26-22(23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28)
    • InChIKey: FWUPXWAFBSPFRU-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=CC=CC=C1Cl)(=O)CN1C2=C(C=CC=C2)N=C(C2=CC=CC=C2)C1=O

計算された属性

  • せいみつぶんしりょう: 403.1087545g/mol
  • どういたいしつりょう: 403.1087545g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 632
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

N-(2-chlorophenyl)methyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6411-0522-15mg
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
1428358-62-6
15mg
$89.0 2023-09-09
Life Chemicals
F6411-0522-3mg
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
1428358-62-6
3mg
$63.0 2023-09-09
Life Chemicals
F6411-0522-4mg
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
1428358-62-6
4mg
$66.0 2023-09-09
Life Chemicals
F6411-0522-2μmol
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
1428358-62-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6411-0522-75mg
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
1428358-62-6
75mg
$208.0 2023-09-09
Life Chemicals
F6411-0522-50mg
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
1428358-62-6
50mg
$160.0 2023-09-09
Life Chemicals
F6411-0522-2mg
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
1428358-62-6
2mg
$59.0 2023-09-09
Life Chemicals
F6411-0522-25mg
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
1428358-62-6
25mg
$109.0 2023-09-09
Life Chemicals
F6411-0522-30mg
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
1428358-62-6
30mg
$119.0 2023-09-09
Life Chemicals
F6411-0522-1mg
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
1428358-62-6
1mg
$54.0 2023-09-09

N-(2-chlorophenyl)methyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide 関連文献

N-(2-chlorophenyl)methyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamideに関する追加情報

N-(2-Chlorophenyl)methyl-2-(2-Oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide: A Comprehensive Overview

N-(2-Chlorophenyl)methyl compounds have long been of interest in organic chemistry due to their unique electronic properties and potential applications in drug design. The compound N-(2-chlorophenyl)methyl-acetamide is a derivative that has garnered attention for its role in various biological systems. This compound, with the CAS number 1428358-62-6, represents a significant advancement in the field of heterocyclic chemistry.

The structure of this compound is characterized by a quinoxaline ring system, which is a bicyclic aromatic heterocycle containing two nitrogen atoms. The presence of the quinoxaline ring contributes to its stability and reactivity, making it a valuable scaffold for further functionalization. Recent studies have highlighted the potential of quinoxaline derivatives in inhibiting certain enzymes and receptors, suggesting their role in therapeutic applications.

In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This approach aligns with the growing trend toward sustainable and efficient chemical synthesis methods.

The physical properties of this compound, including its melting point and solubility, are critical for its application in pharmaceutical formulations. Experimental data indicate that the compound exhibits moderate solubility in organic solvents such as dichloromethane and ethanol, which is advantageous for its incorporation into drug delivery systems.

Recent research has focused on the biological activity of this compound. In vitro assays have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways. These findings suggest potential applications in the treatment of diseases such as cancer and inflammatory disorders. Furthermore, computational studies using molecular docking have provided insights into its binding interactions with target proteins, paving the way for rational drug design.

The environmental impact of this compound is another area of concern. Preliminary studies indicate that it undergoes biodegradation under aerobic conditions, reducing its persistence in the environment. However, further investigations are required to fully assess its ecological footprint.

In conclusion, N-(2-chlorophenyl)methyl-acetamide with CAS number 1428358-62- represents a promising compound with diverse applications in organic synthesis and drug discovery. Its unique chemical structure and biological activity make it a valuable addition to the arsenal of modern medicinal chemistry.

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